2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride

Description

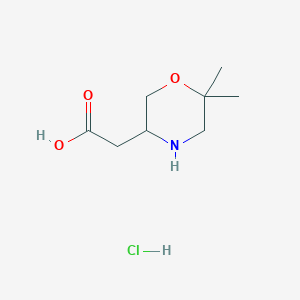

2-(6,6-Dimethylmorpholin-3-yl)acetic acid hydrochloride is a morpholine derivative featuring a six-membered heterocyclic ring with two methyl groups at the 6-position and an acetic acid moiety at the 3-position, forming a hydrochloride salt. The molecular formula is inferred as C₈H₁₆ClNO₃ (based on structural analogs in ). This compound combines the rigidity of the dimethyl-substituted morpholine ring with the acidic functionality of the carboxyl group, making it relevant in pharmaceutical and synthetic chemistry. Its hydrochloride salt form enhances solubility and crystallinity, as observed in structurally related compounds like 2-morpholinoacetic acid hydrochloride (C₆H₁₂ClNO₃; ) .

Properties

IUPAC Name |

2-(6,6-dimethylmorpholin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCRENMBXLYOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the production process. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

2-Morpholinoacetic Acid Hydrochloride (C₆H₁₂ClNO₃)

- Key Differences : Lacks dimethyl substitution on the morpholine ring.

- Stereoelectronic Effects: The 6,6-dimethyl substitution introduces steric hindrance, which may alter binding interactions in biological systems or catalytic processes.

2-(1,1-Dioxidothiomorpholin-3-yl)acetic Acid Hydrochloride (C₆H₁₂ClNO₄S)

- Key Differences : Contains a sulfone group (S=O) instead of oxygen in the morpholine ring.

- Impact :

2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride (C₁₃H₁₈ClNO₄)

- Key Differences: Features a fused tetrahydroisoquinoline ring with methoxy substituents.

- Impact :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| 2-(6,6-Dimethylmorpholin-3-yl)acetic acid hydrochloride | C₈H₁₆ClNO₃ | 217.67 g/mol | Dimethyl morpholine, COOH | Moderate in water (HCl salt enhances) |

| 2-Morpholinoacetic acid hydrochloride | C₆H₁₂ClNO₃ | 181.62 g/mol | Morpholine, COOH | High in water |

| 2-(1,1-Dioxidothiomorpholin-3-yl)acetic acid hydrochloride | C₆H₁₂ClNO₄S | 229.68 g/mol | Sulfone, COOH | High in polar solvents |

| 2-(6,7-Dimethoxytetrahydroisoquinolinyl)acetic acid hydrochloride | C₁₃H₁₈ClNO₄ | 287.74 g/mol | Tetrahydroisoquinoline, COOH | Low in non-polar solvents |

Notes:

- The hydrochloride salt universally improves aqueous solubility across analogs .

- Dimethyl groups in the target compound balance lipophilicity and solubility better than bulkier analogs (e.g., tetrahydroisoquinoline derivative) .

Stability and Reactivity

- Thermal Stability: The hydrochloride salt form improves thermal stability, as observed in related compounds like ethyl 2-amino-3-phenylpropanoate hydrochloride () .

- Chemical Reactivity : The acetic acid group enables conjugation or salt formation, while the morpholine ring resists oxidation better than sulfur-containing analogs (e.g., thiomorpholine in ) .

Biological Activity

2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride is a synthetic compound with a morpholine structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a morpholine ring substituted at the 6-position with two methyl groups and an acetic acid moiety. This unique structure enhances its interaction with biological targets, making it a subject of interest in drug design.

Research indicates that compounds with morpholine structures can modulate neurotransmission, particularly within the glutamatergic system. Specifically, this compound is believed to act as an agonist for Group I metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic plasticity and cognitive functions such as learning and memory.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to various biological targets. Techniques like surface plasmon resonance and fluorescence spectroscopy have been employed to quantify these interactions. Data from these studies suggest that the compound may effectively inhibit certain enzymes and receptors involved in neurological pathways .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results showed that treatment with the compound led to reduced neuronal apoptosis and improved cell viability under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of this compound. Preliminary findings indicated that it exhibited antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the specific pathways involved .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5,5-Dimethyl-morpholin-2-yl-acetic acid hydrochloride | Morpholine ring with dimethyl substitution | mGluR agonist; potential neuroprotective effects |

| N,N-Dimethylmorpholine | Dimethyl substitution at nitrogen | Increased basicity; versatile in drug design |

| Morpholine | Six-membered ring containing nitrogen | Versatile building block in medicinal chemistry |

Synthesis and Pharmacological Potential

The synthesis of this compound involves several steps typical for morpholine derivatives. Its unique combination of properties may enhance its solubility and bioactivity compared to other similar compounds, making it a promising candidate for further pharmacological development .

Q & A

Q. What are the recommended synthetic routes and critical reagent considerations for 2-(6,6-Dimethylmorpholin-3-yl)acetic Acid Hydrochloride?

Methodological Answer: Synthesis typically involves condensation of morpholine derivatives with acetic acid precursors under acidic conditions. Key steps include:

- Reagent Selection : Use ACS-grade hydrochloric acid (HCl) for protonation and salt formation, as specified in pharmacopeial standards for reproducibility .

- Purification : Recrystallization from ethanol/water mixtures is common, with monitoring via thin-layer chromatography (TLC) to confirm intermediate formation.

- Safety : Follow protocols for handling hygroscopic and air-sensitive intermediates, including inert-atmosphere techniques (e.g., Schlenk lines) .

Q. What analytical techniques are validated for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-UV/ELSD : Employ reverse-phase C18 columns with acetonitrile/0.1% trifluoroacetic acid gradients to quantify impurities (e.g., unreacted morpholine derivatives) .

- NMR Spectroscopy : Use - and -NMR (DMSO-) to confirm the morpholine ring geometry and acetic acid side-chain connectivity. Peaks at δ 3.5–4.0 ppm (morpholine protons) and δ 2.8–3.2 ppm (acetic acid CH) are diagnostic .

- Elemental Analysis : Verify chloride content (±0.3% deviation) to confirm hydrochloride salt stoichiometry .

Q. How should researchers mitigate stability issues during storage and handling?

Methodological Answer:

- Storage : Store in amber vials under nitrogen at –20°C to prevent hygroscopic degradation and oxidation. Desiccants (e.g., silica gel) are critical for long-term stability .

- Handling : Use gloveboxes for weighing to avoid moisture absorption. Pre-equilibrate solvents to room temperature before use to minimize thermal shock .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and reduce trial-and-error synthesis?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediate transition states and identify energetically favorable pathways. Software like Gaussian or ORCA can predict activation barriers for morpholine ring closure .

- Condition Screening : Use in silico tools (e.g., molecular dynamics simulations) to screen solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. This reduces lab time by 30–50% compared to traditional trial-and-error approaches .

Q. What experimental designs resolve contradictions in impurity profiling data?

Methodological Answer:

- Factorial Design : Apply a 2 factorial matrix (e.g., varying temperature, catalyst loading, and reaction time) to isolate variables causing impurities like residual dimethylmorpholine. Analyze interactions using ANOVA to prioritize critical factors .

- Cross-Validation : Compare HPLC-UV data with LC-MS/MS to differentiate co-eluting impurities (e.g., isomeric byproducts). Use reference standards (e.g., USP-grade impurities) for calibration .

Q. How can structure-activity relationship (SAR) studies be designed for biological applications?

Methodological Answer:

- Functional Group Modulation : Synthesize analogs (e.g., substituting acetic acid with propionic acid) and test solubility via shake-flask assays (PBS pH 7.4) .

- Bioassay Integration : Pair SAR with molecular docking (e.g., AutoDock Vina) to correlate in vitro activity (e.g., enzyme inhibition) with computed binding affinities. Validate using SPR or ITC for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.